

Aztreonam-Avibactam: A Comparative Guide to its Efficacy Against Metallo- β -Lactamase-Producing Bacteria

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Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370

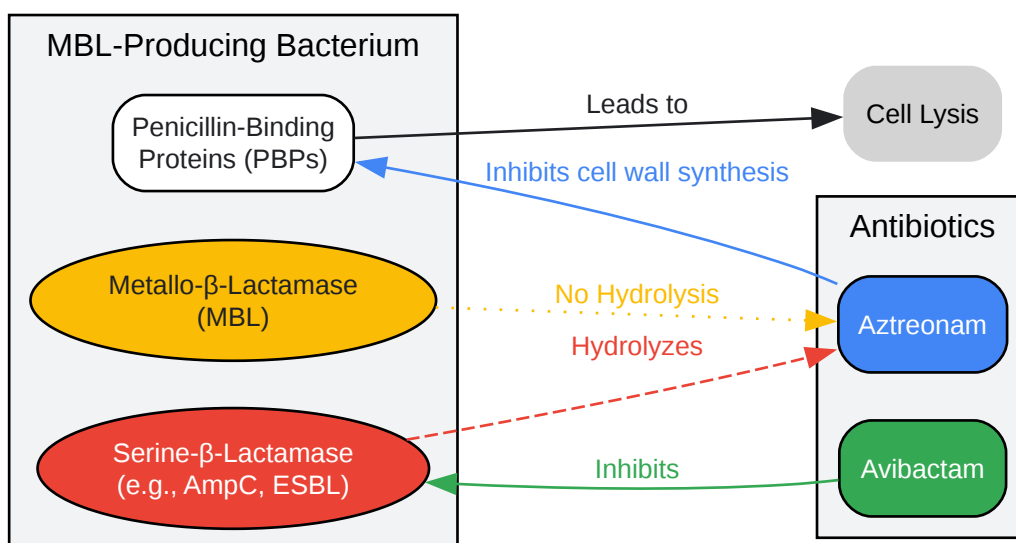
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The emergence and global spread of metallo- β -lactamase (MBL)-producing Gram-negative bacteria present a formidable challenge to modern medicine, rendering many β -lactam antibiotics, including carbapenems, ineffective. This guide provides a comprehensive comparison of the efficacy of the aztreonam-avibactam (ATM-AVI) combination against these difficult-to-treat pathogens, supported by experimental data, detailed methodologies, and visual representations of its mechanism and evaluation workflows.

Mechanism of Action: A Synergistic Partnership

Aztreonam, a monobactam, is inherently stable against hydrolysis by MBLs. However, its clinical utility is often compromised by the co-production of other β -lactamases, such as AmpC and extended-spectrum β -lactamases (ESBLs), which can hydrolyze aztreonam. Avibactam, a non- β -lactam β -lactamase inhibitor, effectively neutralizes these serine- β -lactamases, thereby restoring aztreonam's activity against MBL-producing bacteria.^[1]



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Figure 1. Mechanism of action of aztreonam-avibactam against MBL-producing bacteria.

In Vitro Efficacy: A Potent Combination

Numerous in vitro studies have demonstrated the potent activity of aztreonam-avibactam against MBL-producing Enterobacterales. The addition of avibactam significantly lowers the minimum inhibitory concentrations (MICs) of aztreonam, restoring its efficacy.

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in $\mu\text{g/mL}$) Against MBL-Producing Enterobacterales

Antibiotic	MIC50	MIC90
Aztreonam-Avibactam	0.5	1
Meropenem	>32	>32
Colistin	≤ 1	>4
Tigecycline	0.5	2
Ceftazidime-Avibactam	>32	>32

Note: MIC values can vary between studies and geographic regions. Data is a synthesis from multiple sources.

Clinical Efficacy: The ASSEMBLE Trial

The Phase 3 ASSEMBLE trial provided crucial clinical data on the efficacy of aztreonam-avibactam in treating serious infections caused by MBL-producing Gram-negative bacteria. The study compared ATM-AVI to the best available therapy (BAT) chosen by the treating physician.

Table 2: Clinical Outcomes from the ASSEMBLE Trial

Outcome	Aztreonam-Avibactam (n=12)	Best Available Therapy (BAT) (n=3)
Clinical Cure at Test-of-Cure	41.7% (5/12)	0% (0/3)
28-Day All-Cause Mortality	8.3% (1/12)	33.3% (1/3)

The results of the ASSEMBLE trial suggest a significant clinical benefit for aztreonam-avibactam in treating these challenging infections, demonstrating a higher clinical cure rate and lower mortality compared to the best available therapy.^{[2][3][4][5]} It is important to note the small sample size of this study.

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation of new antimicrobial agents. Below are summaries of key experimental protocols used to assess the efficacy of aztreonam-avibactam.

Antimicrobial Susceptibility Testing (AST)

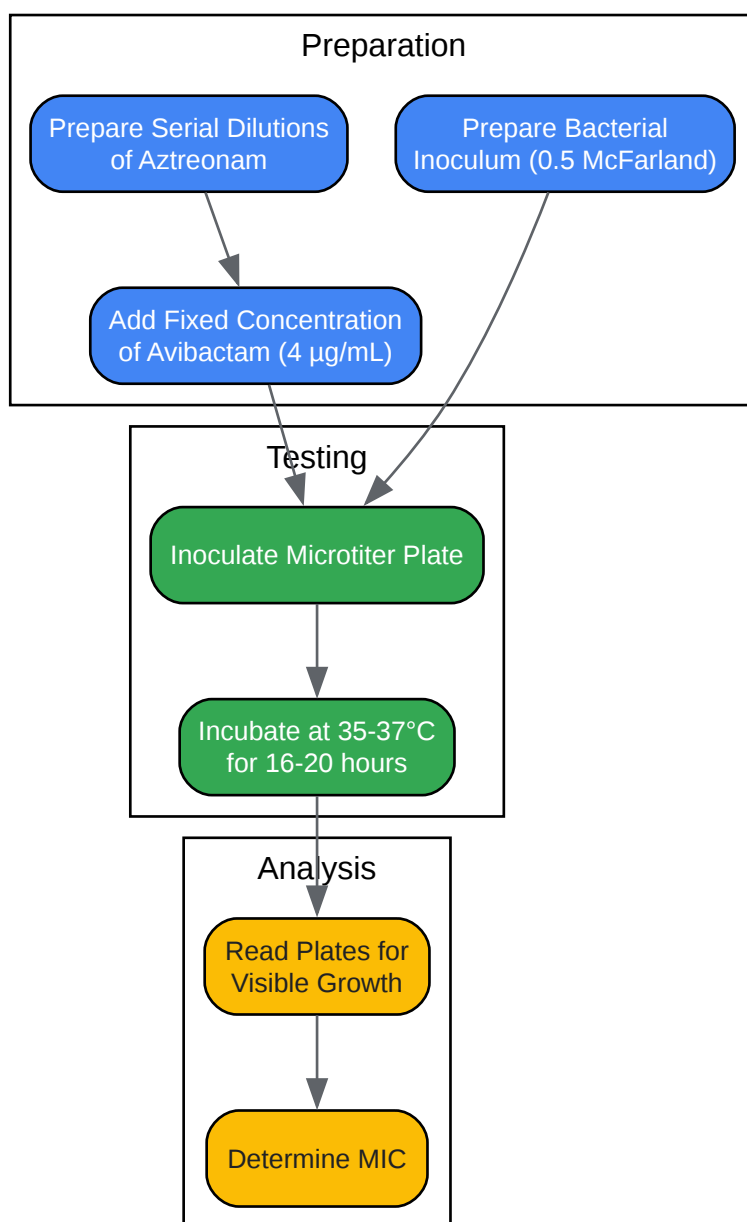
Objective: To determine the minimum inhibitory concentration (MIC) of aztreonam-avibactam required to inhibit the visible growth of MBL-producing bacteria.

Methodology: Broth Microdilution (as per CLSI/EUCAST guidelines)

- Inoculum Preparation:** A standardized inoculum of the test organism is prepared from a fresh culture, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately

$1-2 \times 10^8$ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

- Antibiotic Preparation: Serial two-fold dilutions of aztreonam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added to each dilution at a fixed concentration, typically 4 µg/mL.
- Inoculation: The prepared bacterial suspension is added to each well of a microtiter plate containing the different concentrations of aztreonam-avibactam.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of aztreonam (in the presence of a fixed concentration of avibactam) that completely inhibits visible bacterial growth.



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Figure 2. A generalized workflow for antimicrobial susceptibility testing of aztreonam-avibactam.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of aztreonam-avibactam in a mammalian model of infection with MBL-producing bacteria.

Methodology:

- **Induction of Neutropenia:** Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done on days -4 and -1 relative to infection to achieve a neutrophil count of <100 cells/mm³.
- **Infection:** A defined inoculum of the MBL-producing bacterial strain (e.g., 10^6 - 10^7 CFU) is injected into the thigh muscle of the neutropenic mice.
- **Treatment:** Treatment with aztreonam-avibactam, comparator antibiotics, or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours). The drugs are administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.
- **Assessment of Bacterial Burden:** At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
- **Quantification:** The homogenates are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh). Efficacy is measured by the reduction in bacterial burden compared to the control group.

Conclusion

The combination of aztreonam and avibactam represents a significant advancement in the therapeutic armamentarium against infections caused by MBL-producing Enterobacterales. Its mechanism of action, which leverages aztreonam's stability against MBLs and avibactam's inhibition of co-produced serine- β -lactamases, has been validated by robust in vitro data and promising clinical trial results. While the emergence of resistance remains a concern, aztreonam-avibactam offers a much-needed treatment option for patients with these life-threatening infections. Continued surveillance and research are essential to optimize its use and preserve its efficacy.

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